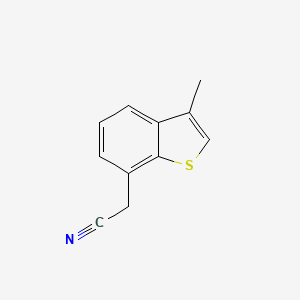
2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile typically involves the reaction of 3-methylbenzothiophene with acetonitrile under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
科学研究应用
2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
作用机制
The mechanism of action of 2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(3-Methyl-1-benzothiophen-7-yl)acetic acid
- 2-(1-Benzothiophen-7-yl)acetonitrile
Uniqueness
2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
生物活性
2-(3-Methyl-1-benzothiophen-7-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzothiophene moiety with a methyl group and an acetonitrile functional group. Its molecular formula includes carbon, hydrogen, nitrogen, and sulfur atoms, which contribute to its unique reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been associated with several key mechanisms:
- Inhibition of Angiogenesis : Similar compounds have shown the ability to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors. This inhibition can disrupt the formation of new blood vessels, which is critical in tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells, thereby reducing tumor viability. This is achieved through modulation of various signaling pathways associated with cell survival.
- Anti-inflammatory Properties : The compound has been noted for its interactions with immune-associated proteins such as STING (stimulator of interferon genes), suggesting potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Specific Receptors : Interaction with VEGF receptors leads to the inhibition of angiogenesis.
- Modulating Gene Expression : The compound influences gene expression related to apoptosis and inflammation.
- Binding to Enzymes : It may interact with various enzymes, affecting their activity and contributing to its therapeutic effects.
Study 1: Angiogenesis Inhibition
A study demonstrated that derivatives similar to this compound effectively inhibited angiogenesis in vitro by blocking VEGF receptor signaling pathways. The findings suggested that these compounds could serve as lead candidates for developing new anti-cancer therapies.
Study 2: Apoptosis Induction
In cellular assays, the compound was shown to induce apoptosis in several cancer cell lines. The mechanism involved the activation of caspases, which are crucial for the apoptotic process. The study highlighted its potential as an anti-cancer agent.
Study 3: Anti-inflammatory Effects
Research indicated that the compound exhibited significant anti-inflammatory activity by modulating STING pathways. This modulation led to decreased production of pro-inflammatory cytokines in experimental models, suggesting its potential utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(benzo[b]thiophen-2-yl)acetonitrile | Benzothiophene core | Exhibits distinct biochemical properties |
| 3-Methylbenzothiophene | Methyl substitution at different position | Different reactivity patterns |
| 4-Acetamidobenzothiophene | Acetamido group addition | Potentially different pharmacological effects |
The structural uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity compared to similar compounds.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profiles of this compound is essential for evaluating its suitability as a drug candidate. Preliminary studies suggest favorable absorption characteristics; however, comprehensive toxicity assessments are necessary to ensure safety for therapeutic use.
属性
分子式 |
C11H9NS |
|---|---|
分子量 |
187.26 g/mol |
IUPAC 名称 |
2-(3-methyl-1-benzothiophen-7-yl)acetonitrile |
InChI |
InChI=1S/C11H9NS/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3 |
InChI 键 |
WVVLPJFOEJZWRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC2=C(C=CC=C12)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















